N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide
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Description
N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide , commonly referred to as Trifluoroacetyl piperidinyl propenamide , is a synthetic organic compound. Its chemical formula is C₁₁H₁₄F₃N₂O . This compound belongs to the class of amides and contains a piperidine ring with a trifluoroacetyl group attached.
Synthesis Analysis
The synthesis of Trifluoroacetyl piperidinyl propenamide involves several steps. Researchers have reported various methods, including condensation reactions between piperidine derivatives and trifluoroacetyl chloride . The choice of reagents and conditions significantly impacts the yield and purity of the final product. Further studies are needed to optimize the synthesis process and explore alternative routes.
Molecular Structure Analysis
The molecular structure of Trifluoroacetyl piperidinyl propenamide consists of a piperidine ring with a trifluoroacetyl group attached to the nitrogen atom. The propenamide moiety contributes to its reactivity and potential biological activity. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise arrangement of atoms within the molecule.
Chemical Reactions Analysis
Trifluoroacetyl piperidinyl propenamide can participate in various chemical reactions. Notably:
- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
- Michael Addition : The propenamide functionality allows for Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
- Reductive Amination : The piperidine nitrogen can be modified through reductive amination, introducing diverse substituents.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point within a specific temperature range.
- Solubility : It may dissolve in certain organic solvents or aqueous solutions.
- Stability : Stability under different conditions (light, temperature, humidity) requires evaluation.
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential.
- Handling Precautions : Researchers should follow safety protocols when working with this compound.
- Environmental Impact : Consider its potential impact on the environment.
Future Directions
- Biological Studies : Investigate its pharmacological properties, including potential as an antibacterial , antiviral , or anticancer agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy and reduce toxicity.
- Formulation Development : Design suitable formulations for administration (oral, injectable, topical).
- Clinical Trials : Evaluate its safety and efficacy in humans.
properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-2-9(17)15-7-8-5-3-4-6-16(8)10(18)11(12,13)14/h2,8H,1,3-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDIYMXAJMURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCN1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]prop-2-enamide |
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